molecular formula C27H27N7O2 B15027766 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15027766
M. Wt: 481.5 g/mol
InChI Key: DAVVTPNCNRGHGY-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocyclic molecule featuring a fused imidazole moiety, an imino group, and a phenylethylamide substituent. Structural analogs in the literature often exhibit activity as kinase inhibitors, antimicrobial agents, or enzyme modulators due to their nitrogen-rich scaffolds .

Properties

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H27N7O2/c1-18-8-6-13-34-24(18)31-25-22(27(34)36)16-21(26(35)30-19(2)20-9-4-3-5-10-20)23(28)33(25)14-7-12-32-15-11-29-17-32/h3-6,8-11,13,15-17,19,28H,7,12,14H2,1-2H3,(H,30,35)

InChI Key

DAVVTPNCNRGHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring and other functional groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents on the triazatricyclo ring can be replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840

Mechanism of Action

The mechanism by which 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects is not well understood. it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Spirocyclic Benzothiazol Derivatives ()

Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic framework but differ in substituents and core heteroatoms. Key distinctions include:

Feature Target Compound Spirocyclic Benzothiazol Derivatives
Core Structure Tricyclic 1,7,9-triazatricyclo system Spiro[4.5]decane fused with oxa-aza and benzothiazol rings
Key Functional Groups Imidazolylpropyl, imino, phenylethylamide Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl
Synthetic Route Not explicitly described in evidence Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with amines
Potential Applications Hypothesized kinase or enzyme inhibition Organic synthesis intermediates; UV/Vis-active scaffolds

The benzothiazol derivatives in are synthesized via condensation reactions, forming rigid spirocyclic systems with strong UV/Vis absorption, making them suitable for photophysical studies. In contrast, the target compound’s imidazole and tricyclic architecture may favor binding to biological targets like kinases or proteases.

Cephalosporin Derivatives ()

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () are β-lactam antibiotics. While structurally distinct, they highlight the importance of nitrogen-heterocyclic systems in drug design:

Feature Target Compound Cephalosporin Derivatives
Core Structure Tricyclic triazatricyclo system Bicyclic β-lactam (cephalosporin) with thiadiazol substituents
Key Functional Groups Imidazole, imino, phenylethylamide Tetrazolyl, thiadiazolylthio, carboxylate
Biological Activity Undocumented in evidence Broad-spectrum antibacterial activity
Synthetic Complexity Likely high due to fused tricyclic system Industrially optimized for β-lactam production

Cephalosporins leverage sulfur and nitrogen heterocycles for antibacterial efficacy, whereas the target compound’s imidazole and tricyclic system may offer unique selectivity for eukaryotic targets.

Research Findings and Limitations

  • Structural Analogues : The spirocyclic compounds in emphasize the role of rigid, planar architectures in stabilizing interactions with biological targets. However, their lack of imidazole or phenylethyl groups limits direct comparison .
  • Pharmacological Gaps: No direct data on the target compound’s efficacy, toxicity, or pharmacokinetics are available in the provided evidence.
  • Synthesis Challenges: The tricyclic core likely requires multistep synthesis, akin to spirocyclic derivatives (), but with additional complexity due to the imino and imidazole groups.

Biological Activity

Overview

The compound 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , often referred to as compound A , is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Molecular Formula C27H27N7O2
Molecular Weight 481.5 g/mol
Purity Typically >95%

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit notable antimicrobial activity. Compound A has been evaluated for its potential against various bacterial strains:

  • In vitro Studies : Preliminary studies have shown that compound A has significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Compounds similar to compound A have demonstrated promising antitumor effects in various cancer cell lines:

  • Cell Line Studies : In vitro assays have revealed that compound A exhibits cytotoxic effects against human ovarian carcinoma cell lines (A2780), with IC50 values indicating strong potential as an anticancer agent .

The mechanism of action of compound A is believed to involve:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic functions essential for bacterial survival and tumor growth.
  • Receptor Modulation : The structural features allow binding to specific receptors implicated in tumor progression and inflammation.

Study 1: Antibacterial Efficacy

A recent study compared the antibacterial efficacy of compound A with established antibiotics. Results indicated that compound A inhibited bacterial growth effectively at lower concentrations than some traditional antibiotics .

Study 2: Antitumor Activity

In a study evaluating various derivatives of triazatricyclo compounds, compound A was found to have a significant effect on tumor cell proliferation. The study reported a reduction in cell viability by over 70% in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of this compound during synthesis?

  • Methodological Answer : Employ a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, NMR can resolve stereochemical configurations of the tricyclic core, while IR identifies functional groups like the imidazole ring and carboxamide moiety. HRMS validates molecular weight and fragmentation patterns .

Q. What purification techniques are effective for isolating imidazole-containing heterocycles like this compound?

  • Methodological Answer : Use column chromatography with silica gel (polar stationary phase) and gradient elution (e.g., hexane/ethyl acetate) to separate by polarity. For large-scale synthesis, membrane separation technologies (e.g., nanofiltration) can improve yield and reduce solvent waste .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., adenosine A1 or benzodiazepine receptors) and enzyme inhibition studies (e.g., phosphodiesterase PDE4/9/10A) based on structural analogs’ known interactions. Use HEK293 or CHO-K1 cell lines transfected with target receptors for high-throughput screening .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrated with AI can predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. Feedback loops between computational predictions and experimental validation enhance efficiency .

Q. How to resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer : Conduct meta-analysis of assay conditions (e.g., pH, co-factors, cell membrane permeability). For example, discrepancies in kinase inhibition (e.g., PIM vs. SK2) may arise from assay-specific ATP concentrations. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .

Q. What strategies mitigate stereochemical challenges in synthesizing the tricyclic core?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Ir-based photocatalysts) to control stereocenters during cyclization. For imidazole-propyl linkages, use chiral auxiliaries or enantioselective alkylation guided by computational stereochemical modeling .

Q. How can AI-driven smart laboratories enhance the development of derivatives with improved bioactivity?

  • Methodological Answer : Implement autonomous experimentation platforms that integrate real-time HPLC/MS monitoring with machine learning. These systems adjust reaction parameters (e.g., stoichiometry, solvent ratios) dynamically to maximize yield and selectivity for target derivatives .

Methodological Tables

Challenge Recommended Technique Key Reference
Structural confirmation¹H/¹³C NMR, HRMS
Bioactivity discrepanciesITC binding affinity assays
Stereochemical controlIr-catalyzed asymmetric synthesis
Reaction optimizationCOMSOL-AI hybrid simulation

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